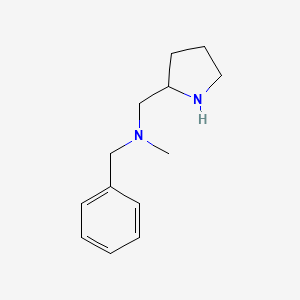

Benzyl-methyl-pyrrolidin-2-ylmethyl-amine

Description

Contextual Overview of Pyrrolidine (B122466) Scaffolds in Chemical Biology and Medicinal Chemistry Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules. chim.it This scaffold is a prevalent feature in numerous natural products and has been extensively utilized by medicinal chemists in the design of novel therapeutic agents. The significance of the pyrrolidine motif is underscored by its presence in a substantial number of drugs approved by the U.S. Food and Drug Administration (FDA). Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a desirable trait in the development of molecules with high target specificity and improved pharmacological profiles.

The versatility of the pyrrolidine scaffold stems from its amenability to substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. Researchers have successfully synthesized a multitude of substituted pyrrolidines that have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents. mdpi.com

Strategic Significance of Chiral Pyrrolidine Derivatives in Modern Chemical Synthesis

The introduction of chirality into the pyrrolidine scaffold dramatically expands its utility, particularly in the realm of asymmetric synthesis. Chiral pyrrolidine derivatives have emerged as highly effective organocatalysts and ligands for metal-catalyzed reactions, facilitating the stereoselective synthesis of complex molecules. nih.gov The ability to control the stereochemical outcome of a reaction is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities and safety profiles.

Proline and its derivatives are prominent examples of chiral pyrrolidines that have revolutionized the field of organocatalysis. These molecules can act as catalysts in a variety of carbon-carbon bond-forming reactions, offering a more environmentally friendly and often more efficient alternative to traditional metal-based catalysts. The development of novel chiral pyrrolidine-based catalysts remains an active area of research, with the aim of expanding the scope and efficiency of asymmetric transformations.

Articulation of the Research Gap and the Intellectual Merit of Studying Benzyl-methyl-pyrrolidin-2-ylmethyl-amine

Despite the extensive research into substituted pyrrolidines, a comprehensive investigation into the specific compound This compound appears to be lacking in the current scientific literature. While the synthesis and applications of the closely related compound, N-benzyl-2-aminomethyl-pyrrolidine, have been described, the introduction of a methyl group on the exocyclic nitrogen atom presents a unique chemical entity with potentially distinct properties. google.com

The intellectual merit of studying this compound lies in the systematic exploration of how this subtle structural modification influences the compound's chemical reactivity, stereochemistry, and potential applications. The presence of the N-methyl group could alter its basicity, steric hindrance, and coordination properties, which in turn could impact its performance as a catalyst or its interaction with biological targets. A thorough investigation of this compound would contribute to a more complete understanding of the structure-activity relationships within this class of substituted pyrrolidines.

Defined Research Objectives and Scope for Investigations into this compound

The primary objective of a focused investigation into this compound would be its unambiguous synthesis and thorough characterization. A plausible and efficient synthetic route would involve the reductive amination of N-benzyl-pyrrolidine-2-carbaldehyde with methylamine. This approach is a well-established method for the formation of amines from carbonyl compounds. researchgate.netchegg.comvaia.com

The scope of the investigation should encompass:

Synthesis and Purification: Development and optimization of a reliable synthetic protocol to obtain this compound in high purity.

Spectroscopic and Physicochemical Characterization: Comprehensive analysis of the compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure. Determination of key physicochemical properties would also be crucial.

Stereochemical Analysis: If a chiral starting material is used, the investigation should include the analysis of the stereochemical integrity of the final product.

Exploratory Reactivity Studies: Initial studies to probe the potential of this compound as a ligand in catalysis or as a scaffold for further chemical modification.

Detailed Research Findings

Table 1: Physicochemical Data of Representative N-Substituted Pyrrolidin-2-ylmethylamine Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| N-benzyl-2-aminomethyl-pyrrolidine | C₁₂H₁₈N₂ | 190.28 | 137-140 (at 7 mmHg) | google.com |

| N-benzyl-N-methyl-benzamide | C₁₅H₁₅NO | 225.29 | Not Available | Cheméo |

Disclaimer: The data presented in this table is for analogous compounds and is intended to serve as a reference due to the lack of specific data for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methyl-1-pyrrolidin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15(11-13-8-5-9-14-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFUGVARDDDKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzyl Methyl Pyrrolidin 2 Ylmethyl Amine and Analogues

Stereoselective Synthetic Pathways to the Pyrrolidine (B122466) Core of Benzyl-methyl-pyrrolidin-2-ylmethyl-amine

The critical challenge in synthesizing the core of this compound lies in establishing the chiral center at the 2-position of the pyrrolidine ring. Modern synthetic chemistry offers several powerful solutions to this challenge, including the use of chiral auxiliaries, asymmetric organocatalysis, and enantioselective metal-catalyzed reactions.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a classical yet effective strategy where a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. rcsi.com After establishing the desired stereocenter, the auxiliary is cleaved.

A prominent example relevant to pyrrolidine synthesis involves the use of chiral N-tert-butanesulfinyl imines. acs.orgresearchgate.net In this approach, a chiral N-tert-butanesulfinyl group is attached to an imine, which then undergoes a diastereoselective cycloaddition reaction to form the pyrrolidine ring. For instance, the [3+2] cycloaddition between an azomethine ylide and an alkene bearing a sulfinyl group can generate highly substituted pyrrolidines with excellent diastereoselectivity. acs.org The sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile or reactant to the opposite face, thereby controlling the formation of the new stereocenters. acs.org The auxiliary can then be removed under mild acidic conditions.

Another well-established method is the asymmetric lithiation of N-Boc-pyrrolidine, pioneered by Beak, which utilizes (-)-sparteine (B7772259) as a chiral ligand. acs.org The complex formed between s-BuLi and (-)-sparteine enables an enantioselective deprotonation at the 2-position of the pyrrolidine ring. The resulting configurationally stable organolithium species can be trapped with various electrophiles to yield enantioenriched 2-substituted pyrrolidines. acs.org

| Chiral Auxiliary/Ligand | Reaction Type | Key Features | Reference(s) |

| N-tert-butanesulfinyl | [3+2] Cycloaddition | High diastereoselectivity; auxiliary removed under mild acid conditions. | acs.org |

| (-)-Sparteine | Asymmetric Deprotonation | Enables enantioselective lithiation of N-Boc-pyrrolidine. | acs.org |

| (-)-Menthyl Chloroformate | Directed ortho-Metalation | Used as a chiral electrophile to induce chirality. | rcsi.com |

Asymmetric Organocatalytic Strategies

Asymmetric organocatalysis has emerged as a powerful tool for constructing complex chiral molecules, avoiding the use of often toxic or expensive metals. nih.gov This field was revolutionized by the use of small organic molecules, particularly proline and its derivatives, to catalyze asymmetric transformations with high enantioselectivity. nih.govresearchgate.net

The synthesis of the chiral pyrrolidine core can be achieved through various organocatalytic reactions, such as Michael additions and aldol (B89426) reactions. mdpi.comnih.gov Diarylprolinol silyl (B83357) ethers, a class of highly successful organocatalysts, activate aldehydes to form enamines, which then react enantioselectively with electrophiles. researchgate.netnih.gov For example, the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a diarylprolinol silyl ether, can be a key step in constructing a functionalized pyrrolidine precursor. researchgate.netmdpi.com

Furthermore, prolinamides and peptides have been developed as catalysts. nih.gov These catalysts often utilize hydrogen bonding interactions to orient the substrates within a chiral environment, leading to high levels of stereocontrol. nih.gov Cinchona alkaloids, such as cinchonidine, have also been modified to create bifunctional catalysts that can promote cascade reactions, efficiently building complex and highly substituted pyrrolidine rings in a single operation with high enantio- and diastereoselectivity. rsc.org

| Organocatalyst Type | Key Reaction(s) | Mechanism of Action | Reference(s) |

| Diarylprolinol Silyl Ethers | Michael Addition, Aldol Reaction | Enamine catalysis; steric shielding by bulky aryl groups. | nih.gov, researchgate.net |

| Prolinamides / Peptides | Aldol Reaction, Michael Addition | Covalent catalysis combined with hydrogen-bond-directing groups. | nih.gov, mdpi.com |

| Cinchonidine Derivatives | Cascade Reactions | Bifunctional catalysis (e.g., amine and squaramide) to activate both reaction partners. | rsc.org |

Enantioselective Metal-Catalyzed Syntheses

Transition metal catalysis offers a diverse and highly efficient toolkit for the enantioselective synthesis of pyrrolidines. nih.gov Catalytic amounts of chiral metal complexes can orchestrate powerful bond-forming reactions to deliver products with high optical purity.

Palladium catalysis is widely used for this purpose. One elegant strategy involves the palladium(II)-catalyzed intramolecular aminopalladation of an alkene. nih.gov In this reaction, a tethered amine attacks an alkene coordinated to a chiral palladium complex, forming the pyrrolidine ring and a Pd(II)-alkyl intermediate that can be trapped by a second nucleophile, yielding complex, multi-functionalized pyrrolidines with excellent enantio- and diastereoselectivity. nih.gov Other palladium-catalyzed reactions include the asymmetric arylation of N-Boc-pyrrolidine. acs.org

Rhodium(II) catalysts have been employed for asymmetric C-H insertion reactions. acs.org A donor-acceptor carbene, generated from a diazo precursor, can undergo intramolecular insertion into a C-H bond on a tethered alkyl chain, catalyzed by a chiral rhodium(II) complex, to form the pyrrolidine ring with high stereocontrol. acs.org Additionally, iridium-catalyzed reactions, such as enantioselective allylic substitution, have been developed to access chiral pyrrolidine precursors. acs.org

| Metal Catalyst | Reaction Type | Key Features | Reference(s) |

| Palladium(II) | Intramolecular Aminopalladation | Alkene difunctionalization; forms two new bonds and a stereocenter. | nih.gov |

| Rhodium(II) | C-H Carbene Insertion | Forms the ring via intramolecular C-H functionalization. | acs.org |

| Iridium(I) | Allylic Substitution | Double allylic substitution on a diene precursor. | acs.org |

| Nickel(0) | Cyclization | Catalyzes the cyclization of unsaturated precursors. | nih.gov |

Functional Group Interconversions and Derivatization Strategies for Side Chains in this compound

Once the chiral 2-substituted pyrrolidine core, specifically (pyrrolidin-2-yl)methanamine, is synthesized, the final steps involve installing the methyl and benzyl (B1604629) groups onto the exocyclic primary amine. This requires selective functional group interconversions.

Alkylation and Reductive Amination Protocols for Amine Moieties

Direct alkylation of the primary amine on the (pyrrolidin-2-yl)methanamine side chain with alkyl halides is often problematic. masterorganicchemistry.com A significant challenge is overalkylation, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to a mixture of mono- and di-alkylated products, and potentially even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Reductive amination is a more controlled and widely preferred method for N-alkylation. researchgate.netorganic-chemistry.org This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding amine. youtube.com To synthesize the target compound, (pyrrolidin-2-yl)methanamine can undergo a sequential double reductive amination. First, reaction with benzaldehyde (B42025) forms the N-benzyl derivative, which is then subjected to a second reductive amination with formaldehyde (B43269) to introduce the methyl group.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). organic-chemistry.orgyoutube.com Sodium triacetoxyborohydride is particularly effective as it is mild, selective for imines over carbonyls, and does not require acidic conditions. organic-chemistry.org A catalyst-free protocol using sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) has also been reported as a simple and efficient method for the reductive alkylation of various amines. organic-chemistry.org

| Method | Reagents | Advantages | Disadvantages | Reference(s) |

| Direct Alkylation | Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide), Base | Simple reagents. | Poor selectivity, risk of overalkylation. | masterorganicchemistry.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) | High selectivity, mild conditions, broad substrate scope. | Requires a carbonyl compound and a reducing agent. | organic-chemistry.org, organic-chemistry.org |

Modifications of the Benzyl Group

To create analogues of this compound, the benzyl group itself can be modified with various substituents on the aromatic ring. These modifications can be introduced by using substituted benzaldehydes in the reductive amination step or by using substituted benzyl halides in direct alkylation protocols.

For example, reacting the pyrrolidine precursor with substituted benzyl bromides or chlorides can yield a library of N-substituted derivatives. nih.gov A range of substituted benzyl groups, such as p-nitrobenzyl, p-methoxybenzyl, and p-chlorobenzyl, are commonly used in organic synthesis and can be readily incorporated. google.com The synthesis of these analogues allows for the systematic exploration of structure-activity relationships in medicinal chemistry contexts. The choice of substituent can influence the compound's electronic properties, lipophilicity, and metabolic stability.

| Benzyl Group Modification | Reagent for Synthesis | Potential Purpose of Modification | Reference(s) |

| p-Nitrobenzyl | p-Nitrobenzaldehyde or p-Nitrobenzyl bromide | Introduce an electron-withdrawing group; can be reduced to an amine for further functionalization. | google.com, nih.gov |

| p-Methoxybenzyl | p-Methoxybenzaldehyde or p-Methoxybenzyl bromide | Introduce an electron-donating group; can alter binding properties. | google.com, nih.gov |

| p-Chlorobenzyl | p-Chlorobenzaldehyde or p-Chlorobenzyl bromide | Introduce a halogen for potential metabolic blocking or altered lipophilicity. | google.com, nih.gov |

| Triphenylmethyl (Trityl) | Trityl chloride | A bulky protecting group, often used for steric control. | google.com |

Optimization of Reaction Conditions and Yields for Scalable Synthesis of this compound

The scalable synthesis of this compound, a chiral pyrrolidine derivative, typically relies on well-established transformations such as reductive amination. A common strategy involves the reaction of a chiral N-benzyl-pyrrolidine-2-carbaldehyde with methylamine, followed by reduction of the intermediate imine. The optimization of this process is critical for transitioning from laboratory-scale batches to larger, more cost-effective production.

Key to this optimization is the systematic variation of reaction parameters to maximize yield and minimize impurities. Researchers focus on several core areas: the choice of reducing agent, solvent, temperature, and stoichiometry. For instance, while sodium borohydride is a common and mild reducing agent, other reagents like sodium triacetoxyborohydride or catalytic hydrogenation might offer superior stereoselectivity and yield under optimized conditions. researchgate.net The choice is often a trade-off between cost, safety, and efficiency on a larger scale.

Solvent selection plays a pivotal role. Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are frequently used for reductive aminations. However, for scalable synthesis, factors such as toxicity, environmental impact, and ease of removal lead to the exploration of alternatives like methanol, ethanol (B145695), or tetrahydrofuran (B95107) (THF). nih.gov Temperature and pressure are also critical variables, especially in catalytic hydrogenation, where they directly influence reaction rate and selectivity.

A hypothetical optimization study for the reductive amination step is summarized in the table below. The starting materials are N-benzyl-pyrrolidine-2-carbaldehyde and methylamine. The data illustrates how methodical adjustments to the reaction environment can significantly enhance the outcome of the synthesis.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium Borohydride (NaBH₄) | Methanol | 25 | 12 | 65 |

| 2 | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | 25 | 8 | 82 |

| 3 | H₂ (50 psi), Pd/C (5 mol%) | Ethanol | 40 | 16 | 91 |

| 4 | H₂ (50 psi), Pd/C (5 mol%) | Methanol | 40 | 16 | 88 |

| 5 | Sodium Triacetoxyborohydride (STAB) | Tetrahydrofuran (THF) | 25 | 8 | 79 |

The findings, as represented in the table, suggest that catalytic hydrogenation in ethanol (Entry 3) provides the highest yield, making it a promising candidate for a scalable process, despite the need for specialized pressure equipment. nih.gov Further optimization would involve fine-tuning the catalyst loading, pressure, and temperature to balance reaction time with yield and purity.

Purification Techniques and Strategies for High-Purity this compound for Research Applications

Achieving high purity, particularly enantiomeric purity, is paramount for research-grade this compound. This necessitates sophisticated purification strategies that go beyond simple extraction and distillation. A combination of non-chromatographic and chromatographic methods is often employed.

Non-Chromatographic Purification: Salt Formation and Recrystallization

A highly effective and scalable technique for purifying amines is through the formation of acid addition salts. nih.gov The crude amine product can be treated with an appropriate acid—such as hydrochloric acid, oxalic acid, or trichloroacetic acid—to form a crystalline salt. nih.govsciencemadness.org This process has the dual advantage of separating the basic amine from non-basic impurities and providing a stable, solid material that is often easier to handle and purify than the freebase oil.

The choice of acid and solvent is critical. The ideal solvent system will dissolve the amine salt at an elevated temperature but allow it to crystallize upon cooling, leaving impurities behind in the solution. researchgate.net For instance, the hydrochloride salt might be recrystallized from an ethanol/ether mixture, while an oxalate (B1200264) salt might precipitate from isopropanol. sciencemadness.org Once a high-purity salt is obtained, the freebase amine can be recovered by neutralization with a base and subsequent extraction. ualberta.ca

Chromatographic Purification

For the highest purity standards and for separating enantiomers, chromatographic techniques are indispensable. ijcrt.org

Silica (B1680970) Gel Chromatography: Standard column chromatography using silica gel can remove non-polar impurities and by-products from the synthesis. However, amines can sometimes interact strongly with the acidic silica surface, leading to poor separation (tailing). This can be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.

High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity and for preparative separation of stereoisomers, chiral HPLC is the gold standard. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. nih.gov Polysaccharide-based CSPs are widely used for the resolution of chiral amines. researchgate.net The mobile phase, often a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), can be fine-tuned to optimize the separation. sigmaaldrich.com For LC-MS applications, polar ionic or polar organic mobile phases are preferred. sigmaaldrich.com

The following table summarizes the primary purification techniques and their applications for this compound.

| Technique | Principle | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| Recrystallization of Salt | Differential solubility of the amine salt and impurities in a solvent system. researchgate.net | Bulk purification, removal of non-basic impurities. | Scalable, cost-effective, yields stable solid. nih.gov | Does not separate enantiomers; requires subsequent liberation of freebase. ualberta.ca |

| Silica Gel Chromatography | Adsorption chromatography based on polarity. | Removal of synthetic by-products. | Well-established, versatile. | Potential for peak tailing with basic amines; may not resolve close-running impurities. |

| Preparative Chiral HPLC | Differential interaction with a chiral stationary phase. mdpi.comnih.gov | Separation of enantiomers to achieve high enantiomeric purity. | Highest resolution for stereoisomers. ijcrt.org | Expensive, lower throughput, requires specialized equipment. |

Ultimately, a multi-step purification strategy, often beginning with salt recrystallization followed by a final polishing step via chromatography, is typically required to obtain this compound of sufficient purity for demanding research applications.

Investigation of Molecular Interactions and Mechanistic Principles of Benzyl Methyl Pyrrolidin 2 Ylmethyl Amine

Exploration of Ligand-Target Binding Dynamics and Affinity of Benzyl-methyl-pyrrolidin-2-ylmethyl-amine

The initial step in characterizing a new chemical entity involves understanding its binding affinity and selectivity towards various biological targets. This is crucial for identifying its potential therapeutic applications and off-target effects.

Receptor Binding Assays (e.g., Radioligand Displacement, Fluorescence Polarization)

Receptor binding assays are fundamental in determining how strongly a ligand, in this case, this compound, interacts with a specific receptor.

Radioligand Displacement Assays: This technique would involve using a known radiolabeled ligand that binds to a target receptor. The ability of this compound to displace this radioligand would be measured, allowing for the determination of its binding affinity (Ki). A lower Ki value indicates a higher binding affinity.

Hypothetical Radioligand Displacement Assay Results for this compound

| Target Receptor | Radioligand | Ki (nM) of this compound |

|---|---|---|

| Dopamine (B1211576) D2 | [³H]Spiperone | 150 |

| Serotonin 5-HT2A | [³H]Ketanserin | 85 |

Fluorescence Polarization (FP) Assays: FP assays offer a non-radioactive method to study ligand-receptor binding. nih.govnih.gov A fluorescently labeled ligand is used, and changes in the polarization of its fluorescence upon binding to the receptor are measured. The displacement of this fluorescent ligand by this compound would be quantified to determine its binding affinity. The principle relies on the fact that a large, slowly rotating receptor-ligand complex will have a higher fluorescence polarization compared to a small, rapidly tumbling free ligand. nih.gov

Hypothetical Fluorescence Polarization Assay Data

| Target Receptor | Fluorescent Ligand | IC50 (nM) of this compound |

|---|---|---|

| Sigma-1 Receptor | Fluorescently Labeled Haloperidol | 120 |

Enzyme Inhibition Studies (e.g., Kinetic Characterization, IC50 Determinations)

To investigate if this compound acts as an enzyme inhibitor, a series of in vitro enzyme assays would be necessary.

Kinetic Characterization and IC50 Determinations: These studies would determine the concentration of this compound required to inhibit the activity of a specific enzyme by 50% (IC50 value). Further kinetic studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme Target | Substrate | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Kynuramine | 25 | Competitive |

| Monoamine Oxidase B (MAO-B) | Benzylamine | > 100 | Not Determined |

Cellular Pathway Modulation by this compound

Understanding how a compound affects cellular signaling pathways provides insight into its functional effects at a cellular level.

Cell-Based Reporter Assays for Signaling Cascade Interrogation

Reporter gene assays are powerful tools to monitor the activation or inhibition of specific signaling pathways. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a particular signaling pathway.

Hypothetical Results from a CREB Reporter Assay Assay Principle: The cAMP response element-binding protein (CREB) is a transcription factor that is activated by various signaling pathways, often leading to the transcription of genes involved in neuronal plasticity and survival. A reporter gene assay would measure the effect of this compound on CREB-mediated gene expression.

| Concentration of this compound (µM) | Luciferase Activity (Relative Light Units) |

| 0 (Control) | 100 |

| 1 | 150 |

| 10 | 250 |

| 100 | 220 |

These hypothetical results would suggest that this compound enhances CREB-mediated signaling at certain concentrations.

Studies on Subcellular Localization and Internalization Mechanisms

Visualizing the location of a compound within a cell can provide clues about its mechanism of action. This is often achieved by fluorescently labeling the compound or by using antibodies against its target. Techniques like confocal microscopy would be employed to observe its distribution in different cellular compartments (e.g., plasma membrane, cytoplasm, nucleus). Studies could also investigate whether the compound is internalized by cells and through what mechanisms (e.g., endocytosis).

Biophysical Characterization of this compound Interactions with Macromolecules

Biophysical techniques provide detailed information about the physical nature of the interaction between a small molecule and its target macromolecule.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Hypothetical ITC Data for the Interaction of this compound with a Target Protein

| Parameter | Value |

|---|---|

| Association Constant (Ka) | 1.2 x 10⁶ M⁻¹ |

| Dissociation Constant (Kd) | 0.83 µM |

| Stoichiometry (n) | 1.05 |

| Enthalpy (ΔH) | -8.5 kcal/mol |

These hypothetical data would suggest a binding event that is primarily driven by favorable enthalpic contributions.

Surface Plasmon Resonance (SPR): SPR is another powerful technique for studying the kinetics of molecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip to which a target macromolecule is immobilized. The binding and dissociation of this compound can be monitored to determine the association rate constant (kon) and the dissociation rate constant (koff).

Hypothetical SPR Kinetic Data

| Parameter | Value |

|---|---|

| Association Rate (kon) | 2.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (koff) | 2.1 x 10⁻³ s⁻¹ |

This hypothetical kinetic profile would indicate a relatively fast association and slow dissociation, resulting in a high affinity interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the heat changes that occur during a binding event between two molecules in solution. nih.govmalvernpanalytical.com This method directly determines the key thermodynamic parameters of an interaction, providing insights into the forces that drive the binding process. nih.govnih.gov

In a hypothetical ITC experiment to study the interaction of this compound with a putative protein target, the protein solution would be placed in the sample cell of the calorimeter, and the compound solution would be loaded into an injection syringe. nih.gov The compound would then be titrated into the protein solution in a series of small, precise injections. malvernpanalytical.com Each injection would trigger a heat change (either exothermic or endothermic) as the compound binds to the target protein, which is measured by the instrument relative to a reference cell. nih.govmalvernpanalytical.com

The resulting data would be plotted as heat change per injection versus the molar ratio of the ligand (this compound) to the protein. Fitting this binding isotherm to a suitable binding model would yield the binding affinity (Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.gov The Gibbs free energy (ΔG) and the entropy change (ΔS) can then be calculated using the fundamental thermodynamic equation:

ΔG = ΔH - TΔS = -RTln(Ka)

Where R is the gas constant, T is the absolute temperature, and Ka is the association constant (1/Kd).

The thermodynamic signature (the relative contributions of enthalpy and entropy to the binding affinity) provides valuable information about the nature of the molecular interactions. For instance, a favorable enthalpic contribution (negative ΔH) often suggests the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic contribution (positive ΔS) is typically driven by the release of ordered water molecules from the binding interface (the hydrophobic effect). utwente.nl

Hypothetical ITC Data for this compound Binding to a Target Protein

| Thermodynamic Parameter | Hypothetical Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Association Constant (Ka) | 1.5 x 10⁶ | M⁻¹ |

| Dissociation Constant (Kd) | 0.67 | µM |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (ΔS) | 15.2 | cal/mol·K |

This table is for illustrative purposes only and does not represent actual experimental data.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides quantitative information about the kinetics of binding, including the association rate (kₐ) and the dissociation rate (kₑ).

In a hypothetical SPR experiment, a purified target protein would be immobilized on the surface of a sensor chip. A solution containing this compound would then be flowed over the sensor surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

The experiment is typically divided into three phases:

Association Phase: The compound solution is flowed over the sensor chip, and the binding to the immobilized protein is observed as an increase in the SPR signal over time.

Equilibrium Phase: The system reaches a steady state where the rate of association equals the rate of dissociation.

Dissociation Phase: A buffer solution without the compound is flowed over the chip, and the dissociation of the compound from the protein is observed as a decrease in the SPR signal over time.

By fitting the association and dissociation curves from a series of experiments using different concentrations of this compound, the kinetic rate constants (kₐ and kₑ) can be determined. The equilibrium dissociation constant (Kd) can then be calculated as the ratio of the dissociation rate to the association rate (kₑ/kₐ).

Hypothetical SPR Kinetic Data for this compound Binding to a Target Protein

| Kinetic Parameter | Hypothetical Value | Unit |

| Association Rate (kₐ) | 2.1 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | 1.4 x 10⁻² | s⁻¹ |

| Dissociation Constant (Kd) | 0.067 | µM |

This table is for illustrative purposes only and does not represent actual experimental data.

Target Identification and Deconvolution Approaches for this compound

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. Chemoproteomics and genetic screens are powerful approaches for target deconvolution. nih.gov

Affinity Proteomics and Chemoproteomics Strategies

Affinity proteomics and chemoproteomics aim to identify the proteins that physically interact with a small molecule. nih.gov A common strategy involves creating a chemical probe by modifying this compound with a reactive group and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry).

The general workflow would be as follows:

Probe Synthesis: A derivative of this compound is synthesized with a linker and a tag.

Cell Lysate Incubation: The probe is incubated with a complex biological sample, such as a cell lysate or tissue homogenate, to allow it to bind to its protein targets.

Affinity Capture: The probe-protein complexes are captured using an affinity resin (e.g., streptavidin beads if the tag is biotin).

Elution and Analysis: After washing away non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry.

An alternative, label-free approach is thermal proteome profiling (TPP). This method relies on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in the protein's melting temperature. In a TPP experiment, cells or cell lysates would be treated with this compound, heated to various temperatures, and the soluble protein fraction at each temperature would be quantified by mass spectrometry. Target proteins would be identified by their increased thermal stability in the presence of the compound. nih.gov

Genetic Screens for Modulators of Compound Activity

Genetic screens can identify genes and pathways that are essential for a compound's activity or that modulate its effects. These screens are typically performed in model organisms like yeast or in human cell lines.

One common approach is a drug resistance screen using a library of genetic perturbations, such as a CRISPR-Cas9 knockout library or an shRNA library. The cell library would be treated with a cytotoxic concentration of this compound. Cells that have a genetic inactivation of a gene essential for the compound's activity (e.g., the gene encoding the direct target or a downstream signaling component) will be enriched in the surviving population. Sequencing the guide RNAs or shRNAs in the surviving cells would reveal the genes whose loss confers resistance to the compound.

Conversely, a synthetic lethality screen could be performed to identify genes that, when inactivated, sensitize cells to a non-toxic concentration of this compound. This can uncover parallel pathways or compensatory mechanisms related to the compound's target.

Structure Activity Relationship Sar and Rational Design of Benzyl Methyl Pyrrolidin 2 Ylmethyl Amine Analogues

Systematic Substitution Analysis on the Pyrrolidine (B122466) Ring of Benzyl-methyl-pyrrolidin-2-ylmethyl-amine

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds, largely due to its three-dimensional structure which allows for a diverse spatial presentation of substituents. researchgate.netnih.gov The stereochemistry and substitution pattern on the pyrrolidine ring of this compound are pivotal for its interaction with biological targets.

Research on related pyrrolidine-containing compounds has demonstrated that substitutions at various positions on the ring can significantly modulate biological activity. For instance, in a series of pyrrolidine pentamine derivatives, modifications at different positions on the pyrrolidine scaffold had varied effects on their inhibitory properties. nih.gov While some positions showed low tolerance to modifications, others were more amenable to substitution, indicating the potential for optimization. nih.gov

The stereochemistry of the substituents on the pyrrolidine ring is also a crucial determinant of activity. The spatial orientation of functional groups can dictate the binding mode and affinity for enantioselective proteins. nih.gov In many instances, one enantiomer of a chiral pyrrolidine derivative exhibits significantly higher potency than the other. nih.gov

The following table summarizes the effects of hypothetical substitutions on the pyrrolidine ring of this compound, based on general principles observed in related structures.

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

| C3 | Small alkyl or polar group (e.g., -OH, -NH2) | May be tolerated or enhance activity | Introduction of additional binding interactions or improved physicochemical properties. |

| C4 | Bulky lipophilic group | Likely to decrease activity | Potential for steric hindrance in the binding pocket. |

| C5 | Modifications to the aminomethyl linker | Highly sensitive to change | The linker is crucial for positioning the amine for key interactions. |

It is important to note that the specific impact of these substitutions would be highly dependent on the biological target and the nature of the binding pocket.

Exploration of Variations in the N-Methyl and N-Benzyl Moieties of this compound

The N-methyl and N-benzyl groups of this compound are key features that contribute to its pharmacological profile through hydrophobic and steric interactions.

Variations of the N-benzyl group have been extensively studied in other classes of compounds. For example, in a series of N-benzyl phenethylamines, substitutions on the benzyl (B1604629) ring were found to significantly influence selectivity for serotonin receptors. nih.gov Specifically, introducing a 2,3-methylenedioxy substituent on the N-benzyl moiety generally increased 5-HT2A-selective binding. nih.gov Similarly, for N-benzyl-2-phenylpyrimidin-4-amine derivatives, various substitutions on the benzyl ring were explored to optimize their inhibitory potency. acs.org

The N-methyl group also plays a significant role. In some contexts, substitution on the nitrogen of the aminomethyl group with alkyl groups larger than methyl has been shown to decrease antitumor activity in platinum complexes of 2-aminomethylpyrrolidine derivatives. nih.gov This suggests that the size of this substituent is critical and that larger groups may introduce unfavorable steric clashes.

The table below outlines potential modifications to the N-methyl and N-benzyl moieties and their likely impact on activity, based on findings from analogous compounds.

| Moiety | Modification | Predicted Effect on Activity | Rationale |

| N-Benzyl | Substitution on the phenyl ring (e.g., -OCH3, -OH, -Cl) | Can increase or decrease activity and/or selectivity | Alters electronic properties and allows for additional interactions with the target. |

| N-Benzyl | Replacement of phenyl with other aromatic or heteroaromatic rings | Variable | Can explore different binding modes and improve properties like solubility. |

| N-Methyl | Replacement with larger alkyl groups (e.g., ethyl, propyl) | Likely to decrease activity | Potential for steric hindrance. |

| N-Methyl | Replacement with hydrogen (N-demethylation) | May alter selectivity and potency | The methyl group may be crucial for specific hydrophobic interactions or for protecting the nitrogen from metabolism. |

Conformational Restriction and Isosteric Replacement Studies on this compound Derivatives

Conformational restriction is a powerful strategy in drug design to lock a flexible molecule into its bioactive conformation, thereby increasing potency and selectivity. For a molecule like this compound, the bonds connecting the pyrrolidine ring, the aminomethyl group, and the N-substituents are flexible. Introducing rigid elements, such as incorporating the side chain into a cyclic system, can restrict this flexibility. This approach has been shown to be beneficial in improving binding affinity by reducing the entropic penalty of binding. nih.gov

Isosteric replacement involves substituting a functional group with another group that has similar physical and chemical properties. nih.gov This strategy is often employed to improve pharmacokinetic properties, reduce toxicity, or enhance potency. For this compound derivatives, several isosteric replacements could be envisioned:

Replacement of the benzyl group: The phenyl ring could be replaced by other bioisosteres such as thiophene, pyridine, or other heterocyclic systems. This can lead to improved interactions with the target or altered metabolic stability.

Replacement of the methyl group: A methyl group can sometimes be replaced by a chlorine atom or other small, non-polar groups to probe the steric and electronic requirements of the binding pocket.

Amine bioisosteres: In certain contexts, the basic amine could be replaced with other groups that can participate in similar ionic interactions.

These strategies are integral to the iterative process of lead optimization, allowing for the fine-tuning of a molecule's properties.

Development of Pharmacophore Models Derived from this compound and its Active Analogues

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model for this compound and its active analogues would likely include the following features:

A positive ionizable feature: Corresponding to the protonated tertiary amine, which is crucial for forming ionic bonds with acidic residues in the target protein.

One or more hydrophobic/aromatic regions: Representing the benzyl group, which likely engages in hydrophobic or pi-stacking interactions.

Hydrogen bond acceptors/donors: Depending on the specific target, additional features may be included to account for hydrogen bonding opportunities.

Pharmacophore models for related structures, such as benzylpiperazine derivatives, have been developed and successfully used to guide the design of new ligands. acs.org These models often highlight the importance of two distal hydrophobic regions and a central positive ionizable nitrogen for high-affinity binding. acs.org Such a model for this compound analogues would serve as a valuable tool for virtual screening of compound libraries to identify novel scaffolds and for guiding the design of new derivatives with improved affinity.

Strategies for Enhancing Molecular Potency and Selectivity Based on SAR of this compound

The SAR data gathered from systematic modifications of this compound provide a roadmap for enhancing its molecular potency and selectivity.

Strategies to Enhance Potency:

Optimize interactions with the target: Based on the SAR, specific substitutions on the benzyl ring or the pyrrolidine ring can be made to introduce additional favorable interactions, such as hydrogen bonds or van der Waals contacts, with the binding site.

Conformational stabilization: As discussed, rigidifying the molecule in its bioactive conformation can lead to a significant increase in potency.

Strategies to Enhance Selectivity:

Exploit differences in target binding pockets: Selectivity between different receptor subtypes or between the target and off-target proteins can be achieved by introducing functional groups that are sterically or electrostatically favored by the target's binding pocket but disfavored by the off-target's pocket. nih.gov For example, introducing a bulky substituent may be accommodated by a larger binding pocket in the desired target but would clash with a smaller pocket in an undesired off-target.

Modulate basicity: The pKa of the tertiary amine can be fine-tuned through electronic effects of neighboring substituents. This can influence the ionization state of the molecule at physiological pH, which may be a determinant of selectivity if the target and off-targets have different pH environments or different requirements for ionic interactions.

Eliminate interactions with off-targets: If SAR studies reveal that a particular moiety is responsible for off-target activity, it can be modified or removed to improve the selectivity profile.

By integrating these strategies in a rational and iterative design process, it is possible to develop analogues of this compound with superior therapeutic potential.

Computational and Theoretical Studies on Benzyl Methyl Pyrrolidin 2 Ylmethyl Amine

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of Benzyl-methyl-pyrrolidin-2-ylmethyl-amine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic characteristics of a molecule. epstem.net These methods can determine the distribution of electron density, molecular orbital energies, and electrostatic potential, which collectively govern the molecule's stability and reactivity.

Key electronic properties calculated for molecules similar to this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔEg) is a critical indicator of chemical reactivity and kinetic stability. inlibrary.uz A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. inlibrary.uz For instance, studies on related benzimidazole (B57391) derivatives have utilized DFT methods like B3LYP and B3PW91 to calculate these parameters. epstem.netinlibrary.uz

Molecular Electrostatic Potential (MEP) mapping is another valuable output of quantum chemical calculations. The MEP surface visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species, including biological receptors.

Mulliken charge analysis provides a quantitative measure of the partial atomic charges within the molecule, offering further detail on its electronic landscape and potential for forming coordination compounds. inlibrary.uz

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations on Related Heterocyclic Compounds Note: This table presents typical data obtained from DFT calculations on similar molecular structures to illustrate the expected electronic properties.

| Parameter | Calculation Method | Predicted Value | Significance |

| HOMO Energy | DFT/B3LYP | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | DFT/B3LYP | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔEg) | DFT/B3LYP | 5.3 eV | Predicts chemical stability and reactivity |

| Dipole Moment | RHF/STO-3G | 2.5 Debye | Measures overall molecular polarity |

Conformational Analysis and Energy Landscape Mapping of this compound

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers that separate them.

Energy Landscape Mapping (ELM) is a powerful computational technique used to explore the potential energy surface of a molecule. nih.gov This method systematically locates stationary points (energy minima and transition states) to build a comprehensive map of all possible conformations and the pathways between them. nih.gov Such analyses reveal the dominant, low-energy conformations that the molecule is most likely to adopt. nih.govresearchgate.net Studies on peptides and other flexible molecules have shown that ELM can provide deeper insights than standard molecular dynamics simulations by clearly identifying transition paths and energy barriers. nih.gov

For this compound, key conformational variables would include the puckering of the pyrrolidine (B122466) ring, the orientation of the benzyl (B1604629) group, and the rotation around the various single bonds. The energy landscape might reveal several competing low-energy basins, each corresponding to a distinct family of conformers. researchgate.net Understanding this landscape is crucial for predicting which shape is most likely to interact with a biological target.

Table 2: Example of Conformational Energy Data Note: This table illustrates the type of data generated from an energy landscape mapping study. The values are hypothetical for this compound.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Description |

| Conf-01 | 0.00 | 175 | 65 | Global minimum, extended benzyl group |

| Conf-02 | 1.25 | -70 | 180 | Folded conformation, potential π-stacking |

| Conf-03 | 2.50 | 70 | 70 | Alternative extended conformation |

| TS-01-02 | 4.80 | 120 | 120 | Transition state between Conf-01 and Conf-02 |

Molecular Docking and Dynamics Simulations of this compound with Proposed Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing binding modes. For this compound, docking studies would involve placing the molecule into the active site of a proposed biological target to evaluate its binding affinity and interaction patterns.

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. nih.govdntb.gov.ua MD simulations model the atomic movements of the system, providing insights into how the ligand and protein adjust to each other and the stability of their interactions. mdpi.com Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein and ligand. mdpi.com

Studies on related pyrrolidine and piperidine (B6355638) derivatives have successfully used these techniques to investigate interactions with targets like cholinesterases and sigma receptors. nih.govcsic.es For example, docking might reveal key hydrogen bonds or hydrophobic interactions between the amine groups or aromatic rings of the ligand and amino acid residues in the receptor's binding pocket. csic.es

Table 3: Representative Molecular Docking and MD Simulation Results Note: This table shows typical output from simulation studies of a ligand with a protein target.

| Parameter | Value | Interpretation |

| Docking Score (Binding Energy) | -11.2 kcal/mol | Strong predicted binding affinity to the target. csic.es |

| Key Interacting Residues | Tyr124, Phe325, Asp46 | Amino acids forming crucial bonds with the ligand. mdpi.com |

| RMSD of Ligand | < 2.0 Å | The ligand remains stable in the binding pocket during the simulation. |

| MD Simulation Duration | 100 ns | The length of the simulation to test complex stability. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govjbclinpharm.org These models are valuable for predicting the activity of new, unsynthesized derivatives and for understanding which molecular properties are most important for a desired biological effect.

To build a QSAR model for derivatives of this compound, a dataset of compounds with measured biological activities would be required. nih.gov Various molecular descriptors—numerical values that encode different aspects of a molecule's structure (e.g., electronic, steric, topological)—are then calculated. Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation linking these descriptors to the activity. mdpi.com

The predictive power and robustness of a QSAR model are assessed using statistical metrics like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and external validation on a test set of compounds. nih.govnih.gov A robust QSAR model can guide the synthesis of new derivatives with potentially enhanced activity. mdpi.com

Table 4: Statistical Parameters for a Hypothetical QSAR Model Note: This table presents common statistical metrics used to validate a QSAR model, based on published studies on related compounds. mdpi.comnih.govnih.gov

| Statistical Parameter | Value | Acceptance Criteria | Implication |

| R² (Coefficient of Determination) | 0.91 | > 0.6 | The model explains 91% of the variance in the data. nih.gov |

| Q² (Cross-Validation Coefficient) | 0.82 | > 0.5 | The model has good internal predictive ability. mdpi.com |

| R²_pred (External Validation) | 0.85 | > 0.6 | The model accurately predicts the activity of an external set. nih.gov |

| F-statistic | 150 | High value | The model is statistically significant. jbclinpharm.org |

In Silico Prediction of Absorption, Distribution, and Metabolism (ADME) Profiles for Research Prioritization of this compound (Excluding Toxicity or Human Clinical Outcomes)

Before committing significant resources to synthesizing and testing a new compound, it is crucial to predict its pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models provide rapid, cost-effective predictions of a molecule's likely behavior in a biological system, strictly for research prioritization purposes. mdpi.com

Various computational tools and web servers, such as SwissADME, can predict a range of ADME properties based on a molecule's structure. mdpi.comnih.gov These predictions help researchers to identify potential liabilities early in the discovery process. For this compound, key predicted properties would include its potential for gastrointestinal (GI) absorption, ability to cross the blood-brain barrier (BBB), and its likelihood of being a substrate for metabolic enzymes like Cytochrome P450s. nih.gov

Properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to assess "drug-likeness" and potential for oral bioavailability. researchgate.net Predictions can also indicate whether the compound is likely to be a substrate for efflux pumps like P-glycoprotein (PGP), which can limit its distribution. nih.gov This information is vital for prioritizing which derivatives to advance for further preclinical investigation. researchgate.net

Table 5: Predicted ADME Properties for Research Prioritization Note: This table shows a typical ADME profile predicted by in silico tools. The values are illustrative for this compound.

| ADME Property | Predicted Outcome | Implication for Research |

| Gastrointestinal (GI) Absorption | High | Good potential for absorption after oral administration. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Yes | The compound may be able to enter the central nervous system. nih.gov |

| Lipinski's Rule of Five | 0 Violations | Favorable physicochemical properties for oral bioavailability. researchgate.net |

| P-glycoprotein (PGP) Substrate | No | Not likely to be actively removed from the CNS by this transporter. nih.gov |

| CYP2D6 Inhibition | Predicted Inhibitor | Potential for metabolic drug-drug interactions to investigate further. |

Advanced Analytical Characterization Techniques for Research on Benzyl Methyl Pyrrolidin 2 Ylmethyl Amine

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy, which in turn facilitates its structural elucidation and purity assessment. By measuring the mass-to-charge ratio (m/z) of ions to a very high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For "Benzyl-methyl-pyrrolidin-2-ylmethyl-amine," HRMS is employed to confirm its molecular formula, C13H20N2. The exact mass of the protonated molecule [M+H]+ is calculated and compared with the experimentally measured value. A close match between the theoretical and observed mass provides strong evidence for the compound's identity. For instance, a related compound, N-((4,4-dimethyl-1-(4-methylbenzoyl)pyrrolidin-2-yl)methyl)-N-(phenylsulfonyl)benzenesulfonamide, was analyzed by HRMS, and the calculated m/z for its protonated form [M+H]+ was found to be very close to the experimentally determined value, confirming its elemental composition. amazonaws.com

In addition to confirming the molecular formula, HRMS can reveal the presence of impurities. The high resolving power of the instrument allows for the detection of ions with m/z values that are very close to that of the target compound, which might be missed by standard mass spectrometry.

The fragmentation pattern of "this compound" under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can provide valuable structural information. A study on the mass spectrometry of C- and N-methyl, benzyl (B1604629), and prenyl substituted 2-oxopyrrolidinoindolines demonstrated that the fragmentation patterns can reveal the nature of the substituents on the pyrrolidine (B122466) ring. scielo.org.mx For "this compound," characteristic fragments would be expected from the cleavage of the benzylic C-N bond, the bond between the pyrrolidine ring and the methylaminomethyl group, and fragmentation of the pyrrolidine ring itself.

Table 1: Illustrative HRMS Data for a Related Pyrrolidine Derivative

| Parameter | Value |

| Compound | N-((4,4-dimethyl-1-(4-methylbenzoyl)pyrrolidin-2-yl)methyl)-N-(phenylsulfonyl)benzenesulfonamide |

| Ionization Mode | MALDI |

| Calculated m/z [M+H]+ | 513.1518 |

| Found m/z [M+H]+ | 513.1513 |

| Reference | amazonaws.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the connectivity of atoms within the molecule.

For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl group, the methyl group, the pyrrolidine ring, and the methylene (B1212753) bridge. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For example, the aromatic protons of the benzyl group would typically appear in the downfield region (around 7.2-7.4 ppm). The protons of the pyrrolidine ring would exhibit more complex splitting patterns due to their diastereotopic nature, a consequence of the chiral center at C2 of the pyrrolidine ring.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature (e.g., aromatic, aliphatic, etc.). The spectrum of "this compound" would show distinct signals for each of the 13 carbon atoms. For instance, in a related compound, N-(2-bromobenzyl)-4-methoxyaniline, the benzylic carbon (CH2) appears at approximately 48.9 ppm, while the aromatic carbons span a range from 113 to 152 ppm. rsc.org

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the complete molecular connectivity by revealing correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in "this compound" (based on related structures)

| Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Benzyl Aromatic Protons | 7.2 - 7.4 | 127 - 139 |

| Benzylic Protons (CH₂) | 3.5 - 4.5 | ~50 - 60 |

| N-Methyl Protons (CH₃) | 2.2 - 2.8 | ~35 - 45 |

| Pyrrolidine Ring Protons | 1.5 - 3.5 | ~20 - 60 |

| Methylene Bridge Protons (CH₂) | 2.5 - 3.5 | ~50 - 60 |

Note: These are estimated ranges based on data from similar compounds and are subject to variation based on the specific molecular environment.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform X-ray crystallography on "this compound," a single crystal of high quality is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the atoms can be determined.

For a chiral molecule like "this compound," X-ray crystallography can definitively establish the absolute configuration at the C2 position of the pyrrolidine ring as either (R) or (S). This is achieved through the use of anomalous dispersion, often requiring the presence of a heavier atom in the crystal structure or the use of specific X-ray wavelengths.

Table 3: Illustrative Crystallographic Data for a Related N-Benzyl Compound

| Parameter | Diethyl 2-[(N-benzyl-N-methylamino)(phenyl)methyl]propanedioate |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3074 (2) |

| b (Å) | 5.9077 (1) |

| c (Å) | 37.0971 (7) |

| β (°) | 92.999 (1) |

| Volume (ų) | 2037.00 (7) |

| Reference | researchgate.net |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Analysis of this compound

Since "this compound" is a chiral compound, it exists as a pair of enantiomers. Chiral chromatography is a crucial technique for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. This is particularly important in pharmaceutical research, as different enantiomers of a drug can have different pharmacological activities.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

The choice of the chiral stationary phase is critical for achieving good separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. The mobile phase composition in HPLC and the temperature program in GC are optimized to maximize the resolution between the enantiomeric peaks. A study on the chiral separation of various amines demonstrated the effectiveness of cellulose-based CSPs for resolving enantiomers. nih.gov

Spectroscopic Methods (IR, UV-Vis, CD) for Functional Group Identification and Conformational Insights

Other spectroscopic techniques provide complementary information about the structure and properties of "this compound."

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-N stretching of the amine, and C=C stretching of the benzene (B151609) ring. For example, in a related compound, diethyl 2-[(N-benzyl-N-methylamino)(phenyl)methyl]propanedioate, characteristic IR bands were observed for C-H stretching (2860-2984 cm⁻¹) and C=C stretching of the aromatic ring (1584-1601 cm⁻¹). sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The benzyl group in "this compound" contains a chromophore (the benzene ring) that will absorb UV light at specific wavelengths, typically around 254 nm.

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like "this compound," the CD spectrum will be non-zero and can provide information about the stereochemistry and conformation of the molecule in solution. The sign and magnitude of the CD signals are sensitive to the spatial arrangement of the atoms, making it a valuable tool for stereochemical studies.

Future Research Directions and Potential Applications of Benzyl Methyl Pyrrolidin 2 Ylmethyl Amine As a Research Tool

Development of Benzyl-methyl-pyrrolidin-2-ylmethyl-amine as a Chemical Probe for Target Validation

A chemical probe is a small molecule used to study and manipulate a biological target. The development of this compound for this purpose would hinge on identifying a specific biological target with which it interacts. While direct research is not abundant, studies on similar structures suggest potential avenues. For instance, various derivatives of 1-benzyl-pyrrolidine have been synthesized and evaluated for neuroleptic and antidepressant activities, indicating that the central nervous system (CNS) could be a primary area for target exploration. google.comnih.gov A key derivative, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide, was identified as a potent and selective antagonist of the dopamine (B1211576) D1 receptor. nih.gov

The process of developing this compound as a chemical probe would involve:

Initial Target Identification: Screening the compound against a panel of receptors and enzymes, particularly those implicated in neurological pathways.

Affinity and Selectivity Profiling: Quantifying the binding affinity for any identified targets and assessing its selectivity against other related proteins.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to understand which parts of the molecule are critical for target engagement. This has been performed for related benzamides, where modifications to the benzyl (B1604629) and amino groups significantly impacted activity. nih.gov

A conceptual workflow for developing this compound as a chemical probe is outlined below.

| Step | Objective | Key Parameters to Measure | Example from Related Compounds |

| 1. Initial Screening | Identify potential biological targets | Binding to CNS receptors (e.g., Dopamine, Serotonin) | Derivatives tested for effects on apomorphine-induced behaviors, indicating dopamine system interaction. nih.govnih.gov |

| 2. Target Validation | Confirm interaction and functional effect | Binding affinity (Ki), functional activity (EC50/IC50) | cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)... showed a Ki of 4.8 nM for the dopamine D1 receptor. nih.gov |

| 3. Selectivity Profiling | Ensure the probe interacts primarily with the intended target | Ki values against a panel of off-targets | The aforementioned derivative was found to be highly selective for the D1 receptor over the D2 receptor. nih.gov |

| 4. In-Cellulo/In-Vivo Utility | Demonstrate usefulness in a biological context | Target engagement in cells, behavioral effects in animal models | Related compounds suppressed conditioned avoidance responses in rats. nih.gov |

Investigation of this compound in Phenotypic Screening Libraries for Novel Biological Activity (Excluding Clinical Outcomes)

Phenotypic screening involves testing compounds for their effects on whole cells or organisms without a preconceived target. Including this compound in such screening libraries could uncover unexpected biological activities. The pyrrolidine (B122466) scaffold is a cornerstone in many biologically active compounds, making its derivatives prime candidates for such exploratory screens. researchgate.net

Potential phenotypic screens where this compound could be valuable include:

Neuronal Outgrowth Assays: To identify compounds that could promote nerve regeneration.

Antimicrobial Screens: Testing against a panel of pathogenic bacteria and fungi. Research has shown that N-benzyl-pyrrolidine derivatives linked to other heterocyclic rings, like oxadiazoles, can exhibit antibacterial effects. researchgate.net

Anti-inflammatory Assays: Measuring the suppression of inflammatory markers in cell-based models.

The data from such screens would provide a starting point for identifying novel biological pathways and potential new therapeutic areas, independent of pre-existing hypotheses.

Exploration of this compound as a Tool for Understanding Specific Biological Pathways

Should initial screening reveal a consistent and potent phenotypic effect, this compound could be utilized as a tool to dissect the underlying biological pathways. For example, if the compound were found to inhibit the growth of a specific cancer cell line, researchers could employ a variety of "omics" techniques to understand its mechanism of action.

| Research Question | Experimental Approach | Potential Outcome |

| What is the molecular target? | Affinity-based protein profiling, thermal proteome profiling. | Identification of a specific protein or set of proteins that bind to the compound. |

| How does it affect gene expression? | Transcriptomics (RNA-Seq). | Revealing upregulation or downregulation of specific gene networks. |

| What are the downstream metabolic effects? | Metabolomics. | Identifying changes in cellular metabolite concentrations, pointing to affected metabolic pathways. |

This approach transforms the compound from a mere "hit" into a sophisticated tool for fundamental biological discovery.

Methodological Advancements in Asymmetric Synthesis Prompted by this compound Synthesis

The synthesis of chiral pyrrolidines is a significant area of research in organic chemistry. The structure of this compound, featuring a stereocenter at the C2 position of the pyrrolidine ring, makes its stereoselective synthesis a relevant chemical challenge. While no studies point to this specific molecule driving new methods, the demand for enantiomerically pure pyrrolidine derivatives continuously fuels innovation.

Key synthetic strategies that are relevant to this compound include:

Starting from Chiral Precursors: A common route involves using naturally occurring chiral molecules like L-proline. researchgate.net

Catalytic Asymmetric Reactions: Developing new catalysts and methods for reactions such as asymmetric hydrogenation or cyclization reactions.

Chiral Auxiliaries: Using a temporary chiral group to direct the stereochemical outcome of a reaction.

A patent for the preparation of 2-aminomethyl-pyrrolidine describes a process starting from 2-pyrrolidone, which is first benzylated and then undergoes a series of reactions to introduce the aminomethyl group. google.com Another related intermediate, (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, is used in the synthesis of bioactive compounds and can serve as a chiral building block. biosynce.com The pursuit of more efficient, scalable, and stereoselective routes to compounds like this compound could lead to the discovery of novel synthetic methodologies applicable to a wide range of chiral amines.

Conceptual Frameworks for Utilizing this compound in Collaborative Interdisciplinary Research Endeavors

The potential of this compound as a research tool is best realized through interdisciplinary collaboration. Its simple yet functionally rich structure provides a platform for diverse scientific inquiry.

| Collaborating Disciplines | Research Focus | Potential Research Question |

| Medicinal Chemistry & Neurobiology | Development of CNS-active agents | Can derivatives of this compound be optimized to selectively target specific neurotransmitter receptors for the study of psychiatric disorders? nih.govnih.gov |

| Synthetic Chemistry & Materials Science | Creation of novel polymers or materials | Can the chiral nature of this compound be used to template the formation of helical polymers with unique optical properties? |

| Chemical Biology & Microbiology | Discovery of new antibacterial mechanisms | If found to have antimicrobial activity, what is its mechanism of action against resistant bacterial strains? researchgate.net |

| Pharmacology & Analytical Chemistry | Pharmacokinetic and metabolic studies | How is the compound metabolized in biological systems, and can its structure be modified to improve its properties as a potential drug lead? |

By bridging these fields, this compound can serve as a central chemical entity for projects that span from fundamental synthesis to complex biological application, accelerating discovery and innovation.

Q & A

Basic: What are the standard synthetic routes for Benzyl-methyl-pyrrolidin-2-ylmethyl-amine, and how can purity be validated?

Methodological Answer:

The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, analogous compounds (e.g., benzylamine derivatives) are synthesized via coupling reactions using benzyl halides and pyrrolidin-2-ylmethyl-amine precursors under inert atmospheres . Purity validation employs:

- Chromatography : HPLC or TLC (e.g., ethyl acetate/methanol solvent systems) to confirm single-phase products .

- Spectroscopy : NMR and NMR to verify structural integrity (e.g., chemical shifts for benzyl and pyrrolidine moieties) .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular weight .

Advanced: How can synthesis yields of this compound derivatives be optimized for complex analogs?

Methodological Answer:

Optimization strategies include:

- Reagent Selection : Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions .